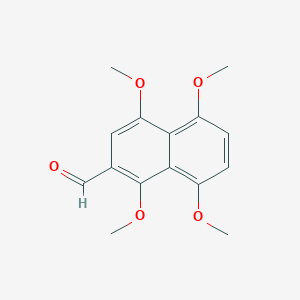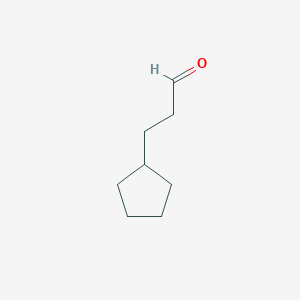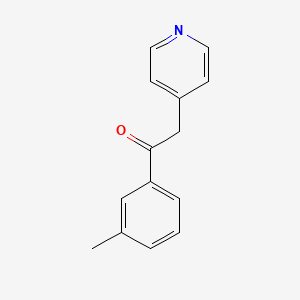
2-Pyridin-4-YL-1-M-tolyl-ethanone
Vue d'ensemble
Description
2-Pyridin-4-YL-1-M-tolyl-ethanone, also known as PYMT, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid that has a low boiling point, making it suitable for a variety of laboratory experiments. PYMT is a common reagent in organic synthesis and is used in a variety of reactions, including the synthesis of drugs, vitamins, and other compounds. It is also used in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
2-Pyridin-4-YL-1-M-tolyl-ethanone is a pyrazole-bearing compound known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .
Antitubercular Activity
Another significant application of 2-Pyridin-4-YL-1-M-tolyl-ethanone is its antitubercular activity . A series of 2-(substituted-phenyl)-3-(((3-(pyridin-4-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)amino)-quinazolin-4(3H)-ones have been synthesized . Their abilities to inhibit the growth of Mycobacterium tuberculosis in vitro have been determined . The results show that these compounds exhibited excellent antitubercular activity .
Synthesis of Novel Compounds
2-Pyridin-4-YL-1-M-tolyl-ethanone can be used in the synthesis of novel compounds . In the field of medicinal chemistry, it is often used as a building block to create new molecules with potential therapeutic applications .
Molecular Docking Studies
This compound is also used in molecular docking studies . These studies are crucial in drug discovery as they help in understanding the interaction between the drug and its target protein .
Pharmacophore Preparation
The hydrazine-coupled pyrazole derivatives of 2-Pyridin-4-YL-1-M-tolyl-ethanone may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Material Science Research
2-Pyridin-4-YL-1-M-tolyl-ethanone can also be used in material science research . Scientists with expertise in this area can use this compound to explore its properties and potential applications in the development of new materials .
Propriétés
IUPAC Name |
1-(3-methylphenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-3-2-4-13(9-11)14(16)10-12-5-7-15-8-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTOFRKFEYTCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463371 | |
| Record name | 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-YL-1-M-tolyl-ethanone | |
CAS RN |
216529-53-2 | |
| Record name | 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)

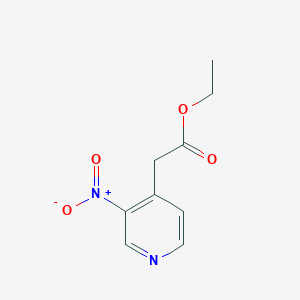
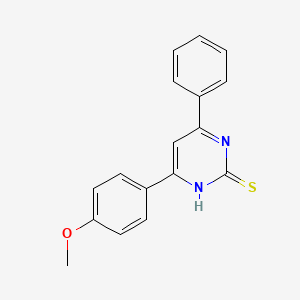
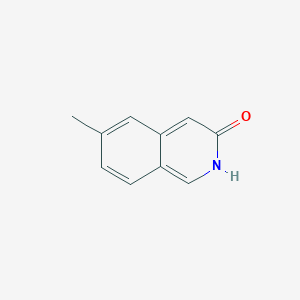
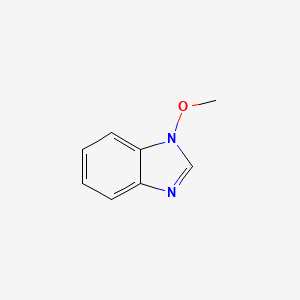
![Benzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B1600729.png)
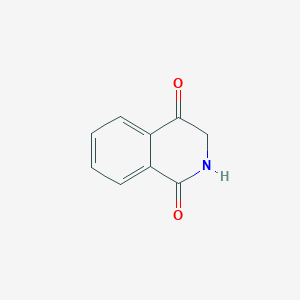

![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)

